ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate
CAS No.: 1210133-00-8
Cat. No.: VC11657419
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210133-00-8 |
|---|---|
| Molecular Formula | C8H9ClN2O3 |
| Molecular Weight | 216.62 g/mol |
| IUPAC Name | ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3 |
| Standard InChI Key | ORVXECKTYSRMEK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=NC=C(N1C)Cl |
| Canonical SMILES | CCOC(=O)C(=O)C1=NC=C(N1C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate, reflects its structural components:
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An imidazole ring substituted with a chlorine atom at position 5 and a methyl group at position 1.
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An ethyl oxoacetate side chain at position 2, contributing to its reactivity as an α-ketoester .
Its molecular formula is C₈H₁₀ClN₂O₃, with a molecular weight of 239.10 g/mol (hydrochloride salt: C₈H₁₂Cl₂N₂O₂) . The SMILES notation (CCOC(=O)CC1=NC=C(N1C)Cl.Cl) and InChIKey (ZWSKLTDSVRSQGI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Spectral and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, analogous imidazole derivatives exhibit planar ring geometries with bond lengths consistent with aromatic systems . Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals for the methyl group (δ ~3.6 ppm), ethyl ester protons (δ ~1.3–4.3 ppm), and imidazole protons (δ ~7.5–8.0 ppm) .
Synthetic Methodologies
Metalation-Glyoxylation Strategies
A prevalent synthesis route involves direct metalation of halogenated imidazoles followed by acylation with diethyl oxalate. For example:
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Lithiation: Treatment of 5-chloro-1-methylimidazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a reactive aryl lithium species.
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Acylation: Quenching the lithiated intermediate with diethyl oxalate yields the target compound in 34–45% yield .
Reaction Conditions:
| Step | Reagent/Condition | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | LDA (2.2 equiv.) | −78°C | THF | – |
| 2 | (EtO)₂C=O | 0°C to RT | THF | 34–45% |
Alternative Approaches
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Oxidation of α-Hydroxyesters: Oxidation of ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-hydroxyacetate with manganese dioxide (MnO₂) or chromium trioxide (CrO₃) provides an alternative pathway, though yields are typically lower (<30%) .
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Heterocyclization: Condensation of glyoxylic acid derivatives with amino precursors under acidic conditions, though less commonly reported for this compound .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. As an α-oxoester, it is prone to hydrolysis under basic conditions, necessitating anhydrous storage. The hydrochloride salt enhances stability, with a melting point estimated at 120–125°C based on analogs .
Reactivity Profile
Key reactive sites include:
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α-Keto Group: Participates in nucleophilic additions (e.g., with amines or hydrazines) to form hydrazones or amides.
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Imidazole Ring: Undergoes electrophilic substitution at position 4 if deprotonated .
Applications in Organic Synthesis
Intermediate for Heterocyclic Scaffolds
The compound’s α-oxoester moiety enables its use in constructing:
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Quinazolinones: Via condensation with amidines.
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Pyrrolo[1,2-a]imidazoles: Through cycloaddition reactions with alkynes .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| Ethyl 2-(imidazol-2-yl)-2-oxoacetate | DHFR | 12.3 |
| This compound | Tyrosine kinase | Data pending |
Comparative Analysis with Related Compounds
Ethyl 2-(1-Methylimidazol-2-yl)acetate vs. Oxoacetate
The absence of the oxo group in the acetate derivative reduces electrophilicity, limiting its utility in condensation reactions.
Chlorine Substitution Effects
The 5-chloro substituent enhances electrophilicity at position 4 of the imidazole ring, facilitating further functionalization compared to unsubstituted analogs .
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